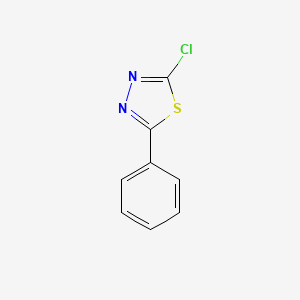

2-Chloro-5-phenyl-1,3,4-thiadiazole

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Heterocyclic Scaffold in Medicinal Chemistry and Materials Science

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has garnered substantial attention in medicinal chemistry and materials science. nih.govnih.govrsc.org Its significance stems from its versatile pharmacological activities and unique chemical properties. nih.govnih.gov

In medicinal chemistry , the 1,3,4-thiadiazole scaffold is considered a "privileged structure" due to its presence in a wide range of biologically active compounds. nih.gov Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological effects, including:

Antimicrobial rsc.org

Anticancer mdpi.comresearchgate.net

Antiviral nih.gov

Anti-inflammatory researchgate.net

Anticonvulsant rsc.org

Antitubercular acs.org

The biological activity of these derivatives is often attributed to the =N-C-S- moiety and the strong aromaticity of the ring, which contributes to their stability in biological systems. rsc.org The structural versatility of the 1,3,4-thiadiazole ring allows for modifications that can fine-tune its pharmacological profile, leading to the development of new therapeutic agents. researchgate.net

In the realm of materials science , the electron-deficient nature of the 1,3,4-thiadiazole ring makes it a valuable component in the construction of novel materials. sci-hub.st Its ability to act as an electron-accepting unit has led to its incorporation into donor-acceptor (D-A) π-conjugated polymers. sci-hub.st These materials often exhibit interesting electronic and optical properties, making them suitable for applications in electronics and photonics.

Distinctive Chemical and Electronic Features of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is a planar, aromatic heterocycle with distinct chemical and electronic characteristics that underpin its utility in various applications. chemicalbook.com

Key Features:

Aromaticity and Stability: The ring possesses significant aromatic character, contributing to its stability. It is relatively stable in acidic conditions but can undergo ring cleavage in strongly basic environments. mdpi.comchemicalbook.com

Electron-Deficient Nature: The presence of two electronegative nitrogen atoms and a sulfur atom makes the 1,3,4-thiadiazole ring electron-deficient. sci-hub.stchemicalbook.com This property renders the carbon atoms at the 2- and 5-positions susceptible to nucleophilic attack. chemicalbook.com

Reactivity: Due to its electron-deficient character, the ring is generally inert toward electrophilic substitution but highly reactive toward nucleophiles at the C2 and C5 positions. chemicalbook.com This reactivity is crucial for the synthesis of various derivatives. The nitrogen atoms in the ring can act as preferential sites for electrophilic attack, such as N-alkylation or N-acylation. chemicalbook.com

Polarity: The 1,3,4-thiadiazole molecule is polar, as indicated by its dipole moment. chemicalbook.com

Spectroscopic Properties:

| Spectroscopic Data | Characteristic Features of the 1,3,4-Thiadiazole Ring |

| ¹H NMR | Protons at the C2 and C5 positions of the parent 1,3,4-thiadiazole resonate at a significantly downfield chemical shift (around 9.12 ppm) due to the electron-deficient nature of the ring. chemicalbook.com |

| ¹³C NMR | The carbon atoms at the C2 and C5 positions of the parent 1,3,4-thiadiazole show a resonance at approximately 153.1 ppm. chemicalbook.com |

| IR Spectroscopy | A characteristic sharp band at around 1630 cm⁻¹ is indicative of the heterocyclic -C=N- stretching vibrations. nih.gov |

Unique Contribution of Chlorine and Phenyl Substituents in 2-Chloro-5-phenyl-1,3,4-thiadiazole

The specific substituents at the 2- and 5-positions of the 1,3,4-thiadiazole ring in this compound play a crucial role in defining its chemical reactivity and potential applications.

The chlorine atom at the 2-position acts as a good leaving group, making this position highly susceptible to nucleophilic substitution reactions. This feature is instrumental in synthetic chemistry, allowing for the facile introduction of various functional groups to create a library of new derivatives. The electrophilic nature of the chloro substituent can also influence intermolecular interactions, such as hydrogen and halogen bonding. ontosight.ai

Established Synthetic Pathways for this compound

The direct synthesis of the target compound relies on robust and well-documented chemical reactions. These pathways are characterized by the introduction of the chloro-substituent onto a pre-formed thiadiazole ring or by constructing the ring with the chloro-substituent already positioned.

Sandmeyer Reaction Applications for Halogenation of Thiadiazoles

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry used to replace an amino group with a halide via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This method is effectively applied to the synthesis of this compound starting from its amino analogue, 2-amino-5-phenyl-1,3,4-thiadiazole.

The process begins with the diazotization of the amino group on the thiadiazole ring. This is typically achieved by treating the amino-thiadiazole with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form the unstable diazonium salt. Subsequently, the diazonium salt is treated with a copper(I) chloride (CuCl) catalyst. The copper(I) species facilitates the displacement of the diazonium group (N₂) by a chloride ion, yielding the final product, this compound. researchgate.netnih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This method is a reliable route for introducing a halogen at the 2-position of the thiadiazole ring. nih.gov

Reaction Scheme: Sandmeyer Reaction

2-Amino-5-phenyl-1,3,4-thiadiazole → this compound

| Step | Reagents & Conditions | Purpose |

| 1. Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5°C | Formation of the diazonium salt from the primary amino group. |

| 2. Halogenation | Copper(I) Chloride (CuCl) | Catalytic displacement of the diazonium group with a chloride ion. |

Cyclization Reactions in the Presence of Phosphoryl Chloride (POCl₃)

Phosphoryl chloride (POCl₃) is a powerful dehydrating and chlorinating agent widely used in the synthesis of heterocyclic compounds. researchgate.netarabjchem.org One of the primary routes to this compound involves the cyclization of N-benzoyl-thiosemicarbazide (or its derivatives) using POCl₃. arabjchem.org

In this pathway, the precursor, typically a benzoyl thiosemicarbazide (B42300), undergoes an intramolecular cyclodehydration reaction. POCl₃ facilitates the ring closure by activating the carbonyl group and promoting the elimination of water. researchgate.net The reaction not only forms the 1,3,4-thiadiazole ring but also simultaneously introduces the chlorine atom at the 2-position, converting the intermediate hydroxyl or thiol group into the desired chloro group. This one-pot cyclization and chlorination process is an efficient method for obtaining 2-chloro-5-substituted-1,3,4-thiadiazoles. arabjchem.org The reaction is often carried out by refluxing the precursor with POCl₃, sometimes in an inert solvent.

Thiophosgene-Mediated Synthesis from Precursors

Thiophosgene (B130339) (CSCl₂) serves as a reactive precursor for building sulfur-containing heterocycles. While less common than other methods, it can be employed in the synthesis of the 1,3,4-thiadiazole ring system. The synthesis of this compound via this route would typically involve the reaction of thiophosgene with a suitable benzoyl hydrazine (B178648) derivative. The highly electrophilic carbon of thiophosgene reacts with the nucleophilic nitrogen atoms of the hydrazine derivative, leading to cyclization and the formation of the thiadiazole ring with a chlorine atom inherently positioned at the 2-position.

Precursor Synthesis Strategies for this compound

The synthesis of the target chloro-thiadiazole is heavily dependent on the availability of its precursors. The following sections detail the common strategies for preparing these essential starting materials.

Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Thiosemicarbazones

The primary precursor for the Sandmeyer reaction, 2-amino-5-phenyl-1,3,4-thiadiazole, is commonly synthesized through the oxidative cyclization of benzaldehyde (B42025) thiosemicarbazone. researchgate.netresearchgate.net This method is efficient and proceeds under relatively mild conditions.

The synthesis begins with the condensation of benzaldehyde and thiosemicarbazide, usually in an alcoholic solvent, to form benzaldehyde thiosemicarbazone. researchgate.net This intermediate is then subjected to an oxidative cyclization step. A frequently used oxidizing agent for this transformation is ferric chloride (FeCl₃). researchgate.netresearchgate.netnih.govingentaconnect.com Heating the thiosemicarbazone with an aqueous or ethanolic solution of FeCl₃ induces the formation of the 1,3,4-thiadiazole ring, yielding 2-amino-5-phenyl-1,3,4-thiadiazole. researchgate.net Other oxidizing systems, such as iodine in the presence of a base, can also be employed for this cyclization. researchgate.netorganic-chemistry.org

Table of Oxidative Cyclization Reagents

| Oxidizing Agent | Conditions | Reference |

| Ferric Chloride (FeCl₃) | Aqueous or ethanolic solution, heating (e.g., 80°C) | researchgate.netresearchgate.net |

| Iodine (I₂) / Potassium Carbonate (K₂CO₃) | 1,4-Dioxane | researchgate.netorganic-chemistry.org |

| Bromine (Br₂) / Acetic Acid (CH₃COOH) | N/A | researchgate.net |

Cyclization of Thiosemicarbazides with Carboxylic Acids

Another major route for creating the 5-phenyl-1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide with benzoic acid or its derivatives. This method typically yields either 2-amino-5-phenyl-1,3,4-thiadiazole or 5-phenyl-1,3,4-thiadiazole-2-thiol, which can then be converted to the target chloro-compound.

When thiosemicarbazide is reacted with benzoic acid in the presence of a strong dehydrating agent like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), it undergoes cyclodehydration to form 2-amino-5-phenyl-1,3,4-thiadiazole. sphinxsai.comrasayanjournal.co.in Alternatively, phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can be used to facilitate this condensation, often under milder conditions. google.comgoogle.com This direct cyclization is a widely used, single-step reaction to obtain the key amino-thiadiazole precursor. researchgate.netsphinxsai.com

Summary of Cyclization Reagents for Thiosemicarbazide and Benzoic Acid

| Reagent | Product | Reference |

| Conc. Sulfuric Acid (H₂SO₄) | 2-Amino-5-phenyl-1,3,4-thiadiazole | sphinxsai.comrasayanjournal.co.in |

| Phosphorus Oxychloride (POCl₃) | 2-Amino-5-phenyl-1,3,4-thiadiazole | google.com |

| Phosphorus Pentachloride (PCl₅) | 2-Amino-5-phenyl-1,3,4-thiadiazole | google.com |

An exploration of modern synthetic strategies for this compound reveals a significant shift towards environmentally benign and efficient methodologies. Green chemistry principles are increasingly being applied to the synthesis of the 1,3,4-thiadiazole core, focusing on reducing reaction times, minimizing waste, and improving energy efficiency. This article delves into specific advancements in the synthesis of this compound and its analogues, particularly through microwave-assisted and ultrasonic irradiation techniques, and discusses the optimization of reaction parameters to enhance yield and efficiency.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-phenyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSPGHHANNDMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158343 | |

| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13373-11-0 | |

| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13373-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-phenyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-PHENYL-1,3,4-THIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX4Z97SLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Phenyl 1,3,4 Thiadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying the quantum mechanical properties of molecules. It allows for the accurate calculation of various molecular attributes, providing a deeper understanding of the behavior of 2-Chloro-5-phenyl-1,3,4-thiadiazole and its analogues.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of 1,3,4-thiadiazole (B1197879), methods like B3LYP with basis sets such as 6-31G(d,p) and 6-311++G(d,p) are commonly used to perform geometry optimization. researchgate.net These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, in studies of related thiadiazole structures, the planarity of the thiadiazole ring and the rotational barriers of substituent groups are key conformational features that are analyzed. The agreement between DFT-optimized geometries and experimentally determined structures from X-ray crystallography is often a good indicator of the accuracy of the computational method. researchgate.net

Electronic Structure and Reactivity Descriptors

DFT is also employed to explore the electronic properties of molecules, which are crucial for understanding their reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT to visualize the charge distribution within a molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. For thiadiazole derivatives, these calculations can predict how they might interact with other molecules or biological targets. researchgate.netrsc.org

Prediction of Spectroscopic Parameters (e.g., Vibrational Wavenumbers)

Theoretical calculations can predict spectroscopic data, such as vibrational frequencies from Infrared (IR) and Raman spectroscopy. nih.gov By calculating the vibrational modes of a molecule at its optimized geometry, researchers can assign the peaks observed in experimental spectra to specific molecular motions. This is particularly useful for confirming the structure of newly synthesized compounds. For example, in the study of 2-amino-5-phenyl-1,3,4-thiadiazole, DFT calculations using the B3LYP method were found to be superior to the Hartree-Fock approach for predicting vibrational frequencies, showing good agreement with experimental data. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For derivatives of 1,3,4-thiadiazole, molecular docking studies have been conducted to evaluate their potential as inhibitors of various enzymes. mdpi.comdovepress.com For example, derivatives have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and the main protease of SARS-CoV-2. mdpi.comnih.gov These studies predict the binding affinity, typically expressed as a docking score or binding energy, and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov The results of these docking studies can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that could enhance binding.

Quantitative Structure-Activity Relationship (QSAR) and Electronic-Topological Method (ETM) in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds.

For 1,3,4-thiadiazole derivatives, QSAR models can be developed to predict their activity against various targets. nih.gov These models can help in understanding which structural features are most important for the desired biological effect. The Electronic-Topological Method (ETM) is a specific type of QSAR approach that considers both the electronic and topological features of a molecule to predict its activity. While specific applications of ETM to this compound are not extensively documented in the provided context, the general principles of QSAR are highly relevant to the rational design of new derivatives.

Application of Neural Networks in Structure-Activity Prediction

Artificial Neural Networks (ANNs) are a powerful machine learning tool that can be applied to QSAR modeling. ANNs are capable of learning complex, non-linear relationships between molecular descriptors and biological activity. This can lead to more accurate predictive models compared to traditional linear QSAR methods.

In the context of 1,3,4-thiadiazole derivatives, neural networks could be trained on a dataset of compounds with known activities to develop a predictive model. This model could then be used to screen virtual libraries of new thiadiazole derivatives and prioritize those with the highest predicted activity for synthesis and experimental testing. Although the direct application of neural networks to this compound is not detailed in the provided search results, it represents a cutting-edge computational approach for accelerating the discovery of new bioactive compounds within this chemical class.

Structure Activity Relationship Sar Studies of 2 Chloro 5 Phenyl 1,3,4 Thiadiazole Derivatives

Influence of Substituents on Pharmacological Activities

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is significantly modulated by the nature and position of substituents on both the thiadiazole and the phenyl rings. Research has demonstrated that these modifications can enhance or diminish activities such as anticancer, anticonvulsant, and antimicrobial effects. nih.govnih.gov

For instance, in the context of anticancer activity, the substitution on a 5-phenyl-1,3,4-thiadiazole scaffold plays a pivotal role. Studies on a series of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles showed that their antiproliferative activity is largely determined by the electronic properties of the substituents. researchgate.net Similarly, another study revealed that for certain thiadiazole derivatives, antitumor activity was highest with electron-withdrawing groups on the phenyl ring, while electron-donating groups were detrimental to cytotoxicity. nih.gov

Anticonvulsant activity is also highly sensitive to substitution patterns. In one series of 5-aryl-2-hydrazino-1,3,4-thiadiazoles, placing substituents at the 2-position of the aromatic ring yielded compounds with desirable anticonvulsant effects and reduced neurotoxicity. arjonline.org Notably, replacing a 2-biphenyl group with a simple phenyl or benzyl group resulted in inactive compounds, highlighting the specific steric and electronic requirements for this activity. nih.gov

The influence of substituents extends to antimicrobial properties. In a series of thiazole clubbed 1,3,4-oxadiazoles, which share structural similarities, the antibacterial activity was considerably affected by the substitution pattern on the phenyl ring. The most active compounds featured an electron-withdrawing substituent. nih.gov

The following table summarizes the observed influence of various substituents on the pharmacological activities of 1,3,4-thiadiazole derivatives.

| Activity | Favorable Substituents/Positions | Unfavorable Substituents | Reference Compound Class |

| Anticancer | Electron-withdrawing groups (e.g., -NO₂, -Cl, amido) on the phenyl ring. | Electron-donating groups (e.g., -CH₃) on the phenyl ring. | 2-(Aryl)-5-(4-aminophenyl)-1,3,4-thiadiazoles |

| Anticonvulsant | Aromatic substituents at the 2-position of the phenyl ring; alkyl substitution on a hydrazine (B178648) moiety. | Replacement of a 2-biphenyl group with a phenyl group. | 2-(Aminomethyl)-5-aryl-1,3,4-thiadiazoles |

| Antibacterial | Electron-withdrawing groups at the para position of the phenyl ring. | Electron-releasing groups on the phenyl ring. | Thiazole clubbed 1,3,4-oxadiazoles |

Role of the Thiadiazole Ring's Aromaticity and Electron Deficiency in Biological Activity

The 1,3,4-thiadiazole ring is a key pharmacophore whose inherent chemical properties are fundamental to the biological activity of its derivatives. oaji.net Two primary characteristics, its high aromaticity and electron-deficient nature, are crucial for its function.

The ring system possesses a high degree of aromaticity, which contributes to its stability in acidic conditions and significant in vivo stability. arjonline.orgmdpi.com This stability is a desirable trait for therapeutic agents, ensuring the molecule remains intact long enough to reach its biological target. The aromatic nature is also believed to contribute to lower toxicity profiles. mdpi.com

Furthermore, the 1,3,4-thiadiazole ring is considered electron-deficient. This is due to the electron-withdrawing effect of the two nitrogen atoms, which lowers the electron density at the carbon atoms. arjonline.orgresearchgate.net This electron deficiency makes the ring relatively inert to electrophilic substitution but highly susceptible to nucleophilic attack, particularly at the C2 and C5 positions. mdpi.com This reactivity is a cornerstone of its role in medicinal chemistry, as it allows for the introduction of various substituents at these positions to modulate biological activity. researchgate.net The presence of the sulfur atom also imparts unique properties, such as creating localized regions of low electron density (known as σ-holes) via its C-S σ* orbitals, which can facilitate non-covalent interactions with biological targets. nih.gov The ring's mesoionic character may also enhance its ability to cross cellular membranes, improving bioavailability. nih.gov

Impact of Halogenation and Phenyl Group Modifications on Biological Efficacy

Modifications involving halogenation and alterations to the phenyl group at the C5 position of the thiadiazole ring have been shown to be effective strategies for tuning biological efficacy.

Halogenation, particularly with chlorine, often enhances potency. The introduction of an electron-withdrawing chlorine atom onto the 5-phenyl ring has been reported to boost the cytotoxic activity of thiadiazole derivatives. mdpi.com For example, in a series of 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamides, the 5-(4-chlorophenyl) scaffold was chosen specifically for its known positive impact on anticancer activity. mdpi.com This enhancement is often attributed to the electronic effects of the halogen, which can alter the molecule's interaction with its biological target. Similarly, in other heterocyclic systems, the presence of electron-withdrawing groups like halogens at the para position of a phenyl ring markedly improved antibacterial activity. nih.gov

Beyond simple halogenation, more complex modifications to the phenyl group have profound effects. As previously noted, the substitution of a biphenyl group for a phenyl group at the C5-position can lead to a complete loss of anticonvulsant activity, demonstrating the importance of the size and conformation of the aryl substituent. nih.govarjonline.org The introduction of fluoro-substituted phenyl groups has also been explored, leading to the development of 1,3,4-thiadiazole derivatives with herbicidal properties. researchgate.net

The following table illustrates the impact of specific phenyl group modifications on biological activity.

| Parent Scaffold | Modification | Resulting Activity | Observation |

| 5-Phenyl-1,3,4-thiadiazole | Addition of a 4-chloro group to the phenyl ring | Increased anticancer activity | The electron-withdrawing nature of chlorine enhances cytotoxicity. mdpi.com |

| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Replacement of the 2-biphenyl group with a phenyl group | Loss of anticonvulsant activity | Indicates a specific steric requirement for the aryl moiety. nih.gov |

| Thiazole-oxadiazole hybrid | Addition of a 4-chloro or 4-nitro group to the phenyl ring | Enhanced antibacterial activity | Electron-withdrawing groups at the para position are favorable. nih.gov |

Correlation of Lipophilicity and Electron-Withdrawing Groups with Activity

A clear correlation exists between the lipophilicity of 1,3,4-thiadiazole derivatives, the presence of electron-withdrawing groups, and their resulting biological activity. Lipophilicity is a critical physicochemical parameter that influences a molecule's ability to cross biological membranes and reach its target site.

The presence of electron-withdrawing substituents can directly influence lipophilicity. For instance, an electron-withdrawing phenyl group has been shown to increase the lipophilicity of certain thiazole-based compounds. nih.gov This relationship is crucial in drug design, as optimizing lipophilicity is key to improving pharmacokinetic properties. Quantitative structure-activity relationship (QSAR) studies on a set of 5-substituted-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles confirmed that their antiproliferative activity against human cancer cells is linked to their lipophilicity. researchgate.net

Electron-withdrawing groups themselves are a strong determinant of biological potency. As highlighted in previous sections, their presence on the phenyl ring is frequently associated with enhanced activity.

Anticancer Activity : The highest cytotoxic activity in one series of thiadiazoles was observed with strong electron-withdrawing substituents like amido, nitro, and chloro groups. nih.gov

Antimicrobial Activity : The most active antibacterial compounds in a series of thiazole clubbed 1,3,4-oxadiazoles contained electron-withdrawing substituents at the para position of the phenyl ring. nih.gov

This trend suggests that reducing the electron density on the aromatic ring system can facilitate more favorable interactions with biological targets, leading to increased efficacy. The interplay between increased lipophilicity and favorable electronic properties conferred by these groups likely contributes to the observed enhancement in biological activity.

Applications in Materials Science and Agrochemicals

Development of Novel Materials with Unique Electronic and Optical Properties

The 1,3,4-thiadiazole (B1197879) scaffold is a key component in the design of novel organic materials with tailored electronic and optical properties. isres.org The presence of both electron-donating and electron-accepting groups within these molecules can lead to unique behaviors, making them valuable for various applications in materials science. isres.org Research into thiadiazole derivatives has highlighted their potential as n-type semiconductors. researchgate.net Specifically, π-systems that extend through phenyl units and thiadiazole rings linked by acetylene (B1199291) groups have shown low intramolecular reorganization energies, a desirable characteristic for semiconductor materials. researchgate.net

The inherent electronic properties and structural versatility of 1,3,4-thiadiazoles make them important building blocks for more complex molecular architectures. Compounds like 2-Chloro-5-phenyl-1,3,4-thiadiazole are utilized in the development of organic semiconductors, which are integral to modern electronics. The study of the optical and electrochemical properties of thiadiazole compounds is an active area of research, aiming to unlock their full potential in creating advanced materials. researchgate.net

Application as Metal Corrosion Inhibitors

Derivatives of 1,3,4-thiadiazole are highly effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. isres.orgresearchgate.netmdpi.comnih.gov Their efficacy stems from the presence of nitrogen and sulfur atoms in the heterocyclic ring, which can form coordinate bonds with metal ions, and the planarity of the ring which facilitates strong adsorption onto the metal surface. researchgate.net This adsorption creates a protective film that acts as a physical barrier, impeding the corrosive species from reaching the metal. nih.gov

The mechanism involves the inhibitor molecules blocking charge and mass transfer on the metal surface. mdpi.com The effectiveness of these inhibitors is influenced by their chemical structure, concentration, and the surrounding environment. nih.gov Industrial applications are diverse, including their use in engine coolants and metal coatings in the automotive industry, and for protecting ship hulls and offshore structures in marine environments. aspur.rs

Below is a table comparing the inhibition efficiency of a thiadiazole-based inhibitor with other nitrogen-based compounds on mild steel in a hydrochloric acid solution.

| Inhibitor Name | Alloy | Acid | Inhibition Efficiency (%) |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild steel | 1 M HCl | 94.6 |

| N′-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine | Mild steel | 1 M HCl | 91.9 |

| 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild steel | 1 M HCl | 88.7 |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild steel | 1 M HCl | 92.5 |

| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol | Mild steel | 1 M HCl | 92.8 |

| Data sourced from a comparative study of corrosion inhibitors. nih.gov |

Future Research Directions and Perspectives

Exploration of Novel Derivatization Pathways and Scaffold Hybridization

A primary avenue of future research involves the creative derivatization of the 2-chloro-5-phenyl-1,3,4-thiadiazole core and its hybridization with other pharmacologically active scaffolds. The reactivity of the 2-chloro group makes it an ideal handle for introducing a wide array of substituents, thereby modulating the molecule's physicochemical properties and biological activity.

Researchers are actively pursuing the synthesis of new hybrid molecules by combining the 1,3,4-thiadiazole (B1197879) ring with other heterocyclic systems known for their biological importance, such as 1,2,4-triazole, pyridine, and piperazine. nih.govzsmu.edu.uascbt.com This molecular hybridization strategy aims to create synergistic effects, where the resulting molecule possesses enhanced efficacy or a novel mechanism of action. For instance, studies have shown that attaching substituted piperazines via an acetamide (B32628) linker can enhance antitumor activity. nih.gov Similarly, combining the 1,3,4-thiadiazole scaffold with other heterocycles has been a fruitful strategy for developing new anticancer agents. mdpi.com

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is a particularly abundant area of research, with many derivatives showing potent antiproliferative effects. mdpi.com Future work will likely involve creating extensive libraries of such derivatives, incorporating diverse functional groups to probe structure-activity relationships (SAR) more deeply. The goal is to develop compounds with optimized activity and selectivity.

Table 1: Examples of Derivatization and Scaffold Hybridization of 1,3,4-Thiadiazole

| Base Scaffold | Hybridized Moiety/Derivative | Resulting Compound Type | Potential Application | Reference |

|---|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Substituted Piperazines | Acetamide-linked hybrids | Anticancer | nih.gov |

| 1,3,4-Thiadiazole | 1,2,4-Triazole | Fused heterocyclic systems | Antimicrobial, Antiproliferative | mdpi.com |

| 1,3,4-Thiadiazole | Pyridine | Pyridine-thiadiazole hybrids | Anticancer | mdpi.com |

| 2-Amino-1,3,4-thiadiazole (B1665364) | Indole | Indolylmethyl-thiadiazole derivatives | Antimicrobial | nih.gov |

Advanced Computational Modeling for Mechanism Elucidation and Targeted Compound Design

Computational chemistry is poised to play an increasingly critical role in the future development of this compound-based therapeutics. Advanced computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable for elucidating the mechanisms of action and for the rational design of new, more potent compounds.

Molecular docking studies have already been successfully employed to predict the binding modes of 1,3,4-thiadiazole derivatives with various biological targets, including enzymes and receptors. researchgate.netnih.gov These in silico studies provide crucial insights into the key interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding affinity and selectivity of these compounds. researchgate.netnih.gov For example, docking studies have helped to understand how halogen atoms on the phenyl ring can influence antifungal activity by interacting with the heme molecule in the target enzyme. nih.gov

Future research will leverage these computational tools for targeted compound design. By building accurate models of target proteins, researchers can design novel 1,3,4-thiadiazole derivatives with optimized binding geometries. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, saving time and resources. Furthermore, computational methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the development pipeline. The proposed mechanism of formation for some 1,3,4-thiadiazole derivatives has been investigated, providing a basis for further computational analysis of reaction pathways. nih.gov

Investigation of New Biological Targets and Emerging Pharmacological Potentials

While this compound and its derivatives have been extensively studied for their anticancer and antimicrobial properties, there is a vast, underexplored landscape of other potential biological targets. ontosight.ainih.gov Future investigations will focus on identifying and validating new therapeutic applications for this versatile scaffold.

The 1,3,4-thiadiazole nucleus is a bioisostere of other important heterocyclic rings, which allows these compounds to interact with a wide range of biological targets. mdpi.comnih.gov This structural feature suggests that derivatives of this compound may exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antiviral effects. nih.govresearchgate.net

Emerging research indicates that 1,3,4-thiadiazole derivatives can act as inhibitors of various enzymes crucial for disease progression, such as protein kinases, carbonic anhydrases, and histone deacetylases (HDACs). nih.govnih.govnih.gov For example, certain derivatives have shown inhibitory activity against Abl protein kinase, which is implicated in chronic myelogenous leukemia. nih.gov Others have been identified as potential inhibitors of dihydrofolate reductase (DHFR), a key target for both antimicrobial and anticancer therapies. researchgate.net The future will see a more systematic screening of 1,3,4-thiadiazole libraries against a wider panel of biological targets to uncover novel therapeutic opportunities.

Table 2: Investigated Biological Targets for 1,3,4-Thiadiazole Derivatives

| Biological Target | Therapeutic Area | Example Derivative Class | Reference |

|---|---|---|---|

| Abl Protein Kinase | Anticancer (Leukemia) | Nitrothiazole-Thiadiazole Hybrids | nih.gov |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Diaryl 1,3,4-Thiadiazoles | wisdomlib.org |

| Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer | Dinitrophenyl-1,3,4-Thiadiazoles | researchgate.net |

| Histone Deacetylases (HDACs) | Anticancer | Thiadiazole-based hydroxamic acids | nih.gov |

| Ergosterol Biosynthesis | Antifungal | Phenylamino-1,3,4-thiadiazole-2-thiols | nih.gov |

Further Development of Sustainable and Efficient Synthesis Methodologies

The development of green and efficient synthetic methods is a cornerstone of modern chemistry, and the synthesis of this compound and its derivatives is no exception. Future research will focus on creating more sustainable and atom-economical pathways to these valuable compounds.

Traditional synthetic routes often involve multiple steps and the use of hazardous reagents and solvents. prepchem.comjocpr.com There is a growing interest in developing one-pot synthesis procedures and employing greener reaction conditions. For example, the use of mechanochemistry, where reactions are carried out by grinding reactants together in the absence of a solvent, is a promising approach for reducing waste and energy consumption. mdpi.com

Furthermore, the exploration of novel catalytic systems, including biocatalysts, could lead to more efficient and selective syntheses. The development of methods that minimize the formation of byproducts and allow for easy purification of the final compounds is a key objective. By optimizing reaction conditions and exploring new synthetic strategies, chemists can make the production of this compound derivatives more environmentally friendly and cost-effective, facilitating their broader application in research and development.

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-phenyl-1,3,4-thiadiazole, and how do reaction conditions influence yields?

- Methodological Answer : The compound is commonly synthesized via the Sandmeyer reaction , where 2-amino-5-phenyl-1,3,4-thiadiazole reacts with amyl nitrite and CuCl (generated in situ), yielding 85% under optimized conditions . Alternatively, cyclization reactions using phosphorous oxychloride as an activating agent under reflux (4 hours) are reported for analogous thiadiazole derivatives, though yields are unspecified . Key factors include temperature control, stoichiometry of reagents, and solvent polarity.

Q. Table 1: Synthesis Routes Comparison

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sandmeyer Reaction | Amyl nitrite, CuCl, RT | 85% | [7] |

| Cyclization (POCl₃) | Reflux, 4h, phosphorous oxychloride | N/A | [1] |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., C–S bond lengths ~1.69–1.73 Å in thiadiazole derivatives) .

- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., N–H stretching at 3400 cm⁻¹, C–Cl vibrations at 750 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, thiadiazole carbons at δ 160–170 ppm) .

Advanced Research Questions

Q. How do DFT calculations elucidate the electronic properties and solvent effects on this compound?

Q. Table 2: Key Electronic Parameters

| Property | Gas Phase | DMSO | Reference |

|---|---|---|---|

| HOMO (eV) | -6.8 | -6.5 | [1] |

| LUMO (eV) | -1.9 | -1.7 | [1] |

| ΔE (HOMO-LUMO) | 4.9 | 4.8 | [1] |

Q. What thermodynamic insights explain the stability of this compound compared to its derivatives?

- Methodological Answer : Calorimetry (rotating bomb combustion) and effusion methods determine standard molar enthalpies of formation (ΔfH°(g)) and Gibbs energies. Methyl/ethyl substituents increase stability due to hyperconjugation, with ΔfH°(g) values ~50–60 kJ/mol higher than unsubstituted analogs . MP2 calculations overestimate activation barriers by ~10% compared to DFT .

Q. What molecular mechanisms underlie the anticancer activity of thiadiazole derivatives like this compound?

- Methodological Answer : In A549 lung carcinoma cells, thiadiazole derivatives induce G0/G1 cell cycle arrest by inhibiting ERK phosphorylation (IC₅₀ ~15–25 μM) . Docking studies suggest interactions with Bcl-2 proteins (binding affinity ΔG ~-9.5 kcal/mol) via hydrogen bonding with amino acid residues (e.g., Asp108, Arg129) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.